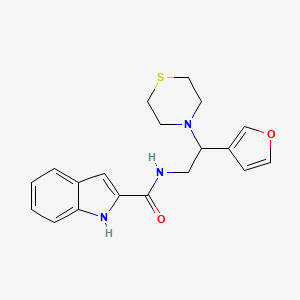

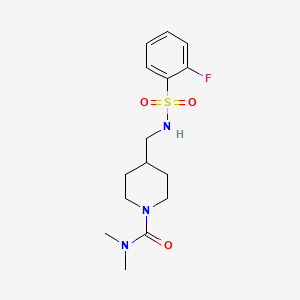

N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

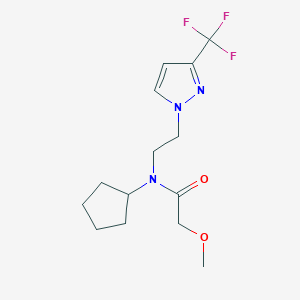

The compound is a complex organic molecule with multiple functional groups. It contains a chlorobenzyl group, a phenethyl group, and an oxalamide group . These groups could potentially give the compound a variety of interesting chemical properties.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, a common method of forming amide bonds (like the ones in oxalamide) is through the reaction of a carboxylic acid and an amine . The chlorobenzyl and phenethyl groups could potentially be introduced through nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide groups would likely result in the formation of a planar structure around these groups due to the resonance of the nitrogen’s lone pair with the carbonyl group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amide groups could be hydrolyzed to form a carboxylic acid and an amine. The chlorobenzyl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar amide groups could make the compound soluble in polar solvents .Scientific Research Applications

Synthetic Technology and Chemical Properties

- Research on similar compounds, such as N,N-Dimethyl-4-nitrobenzylamine, highlights their importance as intermediates in organic synthesis, with applications across medicine, pesticides, and chemical fields. These compounds often serve as key building blocks in the synthesis of more complex molecules due to their reactive functional groups, indicating potential utility in synthetic chemistry and drug development processes (Wang Ling-ya, 2015).

Spectroscopic Investigations and Molecular Recognition

- Spectroscopic studies of compounds such as 1,3-Di-{N-[bis(dimethylamino)methane]}benzyl-diamide have shown their ability to selectively recognize nucleotides in aqueous solutions. This suggests that related compounds could play a role in biochemical sensing, molecular recognition, and potentially in the development of diagnostic tools (Haoxiang Gao et al., 2003).

Environmental Remediation

- Studies on chlorobenzenes, a group related by the chlorobenzyl functional group, have shown that microbial transformation through reductive dechlorination can effectively degrade these persistent environmental contaminants. This suggests potential environmental applications for related compounds in bioremediation strategies or as models for understanding pollutant degradation pathways (L. Adrian et al., 2000).

Photophysical Properties and Applications

- The dual fluorescence of 4-(N,N-Dimethylamino)benzonitrile, a compound structurally similar to the one , has been extensively studied. Such properties are of interest in the development of optical materials, sensors, and probes that rely on specific photophysical behaviors for their functionality. This line of research could provide a framework for exploring the optical and electronic properties of "N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide" (Michał A Kochman et al., 2015).

Safety and Hazards

properties

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O2/c1-23(2)17-9-5-14(6-10-17)11-12-21-18(24)19(25)22-13-15-3-7-16(20)8-4-15/h3-10H,11-13H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDHVAPAYWYUEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B2421996.png)

![2-[(3-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2421998.png)

![N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2422001.png)

![Ethyl 5-(4-butoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2422004.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2422005.png)